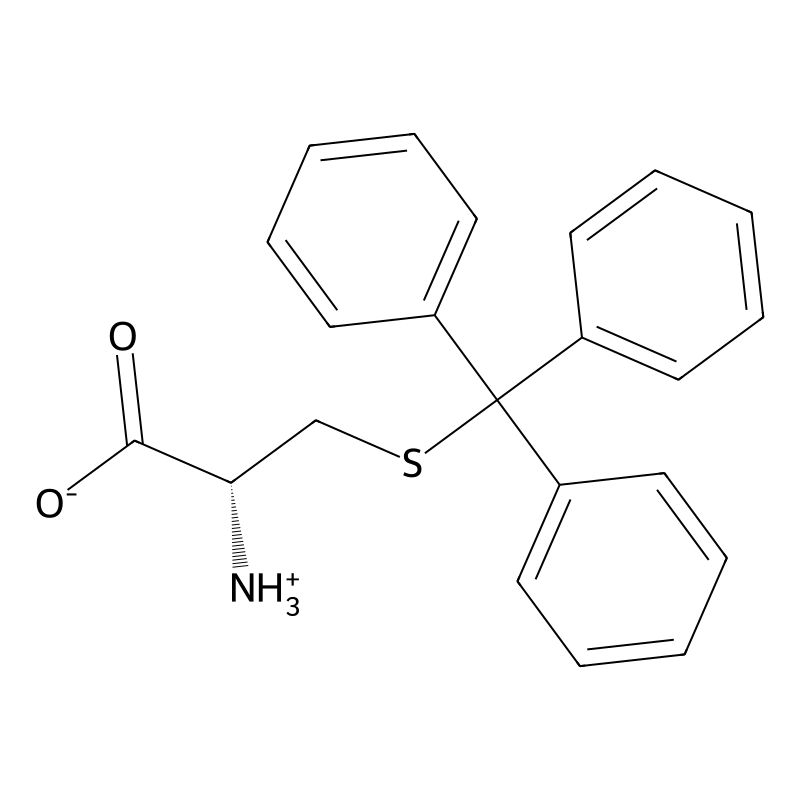

S-Trityl-L-cysteine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: S-Trityl-L-cysteine (CAS 2799-07-7) as a Dual-Utility Synthetic Precursor and Biochemical Tool

- 3. Why Generic Substitution Fails: The Limitations of Alternative Cysteine Protections and Baseline Eg5 Inhibitors

- 4. Quantitative Evidence Guide: S-Trityl-L-cysteine vs. Procurement Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

S-Trityl-L-cysteine (STC) is a highly specialized, dual-purpose chemical compound utilized both as an orthogonally protected amino acid in peptide synthesis and as a potent, cell-permeable allosteric inhibitor of the mitotic kinesin Eg5 (KSP) [1]. In the context of materials procurement for solid-phase peptide synthesis (SPPS), the bulky trityl (Trt) group effectively shields the reactive thiol of cysteine, preventing unwanted oxidation and side reactions during chain elongation [2]. For biochemical and pharmacological applications, STC is procured as a benchmark reference inhibitor that reversibly arrests cells in the M phase by preventing bipolar spindle formation [3]. Its well-characterized binding kinetics and high specificity make it a critical raw material for developing advanced antimitotic chemotherapeutics and for precise cell cycle synchronization [1].

Research Fit

References

- [1] Skoufias, D.A., et al. 'S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression.' Journal of Biological Chemistry 281.26 (2006): 17559-17569.

- [2] Iris Biotech GmbH. 'Cyclic Peptides 2024: Building Blocks and Reagents.' (2024).

- [3] DeBonis, S., et al. 'In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities.' Molecular Cancer Therapeutics 3.9 (2004): 1079-1090.

Substituting S-Trityl-L-cysteine with other protected cysteines, such as Cys(Acm) or Cys(Bzl), in standard Fmoc-SPPS workflows introduces severe process bottlenecks, as these alternatives require harsh deprotection reagents (e.g., iodine, heavy metals, or highly toxic anhydrous HF) that can degrade sensitive peptide sequences and complicate purification [1]. In biological screening, replacing STC with older-generation Eg5 inhibitors like monastrol severely compromises assay sensitivity [2]. Monastrol exhibits significantly lower binding affinity and faster target dissociation, forcing researchers to use much higher micromolar dosing[3]. This higher dosing increases the required solvent (DMSO) concentration, which frequently induces off-target cytotoxicity and confounds cell cycle synchronization results, making STC the strictly preferred choice for high-fidelity assays [2].

Substitution Risk

References

- [1] Iris Biotech GmbH. 'Cyclic Peptides 2024: Building Blocks and Reagents.' (2024).

- [2] Skoufias, D.A., et al. 'S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression.' Journal of Biological Chemistry 281.26 (2006): 17559-17569.

- [3] Brier, S., et al. 'Identification of the protein binding region of S-trityl-L-cysteine, a new potent inhibitor of the mitotic kinesin Eg5.' Biochemistry 43.41 (2004): 13072-13082.

Eg5 Target Engagement and Binding Kinetics vs. Monastrol

In comparative kinetic assays against the catalytic domain of Eg5, S-Trityl-L-cysteine demonstrates vastly superior target engagement compared to the baseline inhibitor monastrol. STC exhibits an approximately 8-fold faster association rate and a 4-fold slower release rate, classifying it as a tight-binding inhibitor [1]. This kinetic profile ensures that STC remains bound to the allosteric pocket (helix α3/loop L5/helix α2) significantly longer, maintaining continuous inhibition of basal and microtubule-activated ATPase activity [2].

| Evidence Dimension | Association and dissociation rates (k_on and k_off) |

| Target Compound Data | Association: 6.1 μM⁻¹ s⁻¹; Release: 3.6 s⁻¹ |

| Comparator Or Baseline | Monastrol (Association: 0.78 μM⁻¹ s⁻¹; Release: 15 s⁻¹) |

| Quantified Difference | 8-fold faster association and 4-fold slower release for STC. |

| Conditions | In vitro kinetic assays measuring mant-ADP release at 300 mM NaCl. |

Tighter binding ensures sustained Eg5 inhibition during prolonged cell-based assays, improving reproducibility and mainstream laboratory workflow fit by minimizing the need for repeated dosing.

koff 3.6 vs 15 s⁻¹

~8× faster on, ~4× slower off

Mitotic Arrest Potency in Cell Models vs. Monastrol

When evaluated for its ability to induce the characteristic monoastral spindle phenotype in human cell lines, S-Trityl-L-cysteine vastly outperforms monastrol. Cell-based assays reveal that STC induces complete mitotic arrest at sub-micromolar concentrations, making it 36 times more potent than monastrol [1]. Furthermore, STC achieves this without affecting cell cycle progression at the S or G2 phases, and the arrest is fully reversible upon compound washout [2].

| Evidence Dimension | IC50 for inducing monoastral spindles (mitotic arrest) |

| Target Compound Data | IC50 = 700 nM |

| Comparator Or Baseline | Monastrol (36 times less potent, calculated IC50 ~25 μM) |

| Quantified Difference | 36-fold higher potency for STC in inducing mitotic arrest. |

| Conditions | HeLa cells incubated for 8 hours, quantified by immunofluorescence microscopy. |

Enables sub-micromolar dosing in cell culture, which improves handling and reproducibility by eliminating the solvent-induced artifacts and cytotoxicity common with high-dose monastrol treatments.

Monastrol ~7.45 μM

Deprotection Efficiency in Solid-Phase Peptide Synthesis vs. Cys(Acm) / Cys(Bzl)

For peptide manufacturing, the selection of the cysteine protecting group dictates the downstream cleavage workflow. The trityl (Trt) group on S-Trityl-L-cysteine is highly acid-labile and can be quantitatively removed using standard Trifluoroacetic acid (TFA) cocktails during global deprotection[1]. In contrast, substituting with S-Acetamidomethyl (Acm) requires a separate, harsh oxidative cleavage step (e.g., using iodine or Thallium(III)), while S-Benzyl (Bzl) protection requires highly hazardous anhydrous Hydrogen Fluoride (HF) [2]. This makes STC the most process-friendly choice for routine Fmoc-SPPS.

| Evidence Dimension | Cleavage condition requirements for thiol deprotection |

| Target Compound Data | Cleaved by standard TFA/scavenger mixtures at room temperature. |

| Comparator Or Baseline | Cys(Acm) requires Iodine/Tl3+; Cys(Bzl) requires anhydrous HF. |

| Quantified Difference | Eliminates secondary heavy-metal or highly toxic acid cleavage steps entirely. |

| Conditions | Global deprotection and resin cleavage step in standard Fmoc-based SPPS. |

Streamlines precursor suitability and mainstream laboratory workflow fit for peptide manufacturing by allowing single-step global deprotection, improving crude purity and safety.

Kinesin Selectivity Profile vs. Broad-Spectrum Antimitotics

Off-target effects are a major liability in cytoskeletal research. S-Trityl-L-cysteine was tested against a panel of nine different human kinesins and demonstrated absolute specificity for Eg5 [1]. Unlike broad-spectrum antimitotic agents (such as paclitaxel or vinca alkaloids) that globally disrupt microtubule dynamics, STC specifically targets the Eg5 allosteric pocket without competing with ATP or directly binding to tubulin [2]. This ensures that the observed phenotypic effects are strictly due to Eg5 inhibition.

| Evidence Dimension | Selectivity across human kinesin families and tubulin |

| Target Compound Data | Highly specific for Eg5; no inhibition of 8 other kinesins or direct tubulin binding. |

| Comparator Or Baseline | Broad-spectrum antimitotics (e.g., paclitaxel) which disrupt all microtubule processes. |

| Quantified Difference | Provides 100% targeted inhibition of Eg5-driven sliding without altering general microtubule polymerization. |

| Conditions | In vitro enzyme-coupled ATPase assays against a panel of 9 human kinesins. |

Provides a highly targeted mechanism of action for researchers needing to isolate Eg5-specific functions without broadly destroying the cellular microtubule network.

Precursor for Fmoc-Solid Phase Peptide Synthesis (SPPS)

Because its trityl group is easily removed by mild TFA treatment, S-Trityl-L-cysteine is the preferred procurement choice for synthesizing cysteine-containing peptides. It avoids the harsh HF or heavy-metal deprotection steps required by Bzl or Acm analogs, streamlining industrial peptide manufacturing and improving crude yields [1].

Cell Cycle Synchronization in M-Phase

Due to its 36-fold higher potency and tighter binding kinetics compared to monastrol, STC is the optimal reagent for arresting cells in mitosis. Its fully reversible nature allows researchers to wash out the compound and release synchronized cells back into the cell cycle without residual toxicity[2].

Baseline Comparator in Eg5/KSP Inhibitor Drug Discovery

As a well-characterized, tight-binding allosteric inhibitor, STC serves as the standard positive control in high-throughput screening assays for novel antimitotic chemotherapeutics. Its documented IC50 of 140 nM for microtubule-activated ATPase provides a reliable quantitative benchmark for evaluating new drug candidates [3].

Application Fit Matrix

References

- [1] Iris Biotech GmbH. 'Cyclic Peptides 2024: Building Blocks and Reagents.' (2024).

- [2] Skoufias, D.A., et al. 'S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression.' Journal of Biological Chemistry 281.26 (2006): 17559-17569.

- [3] DeBonis, S., et al. 'In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities.' Molecular Cancer Therapeutics 3.9 (2004): 1079-1090.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types